2-Acetylamino-3,3,3-trifluoro-2-(6-fluoro-benzothiazol-2-ylamino)-propionic acid methyl ester
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Overview
Description
Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate typically involves multiple steps, starting with the preparation of the benzothiazole intermediate. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The resulting benzothiazole intermediate is then subjected to further reactions to introduce the trifluoromethyl and acetylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as 2-amino-6-methylbenzothiazole and 2-(6-methyl-1,3-benzothiazol-2-yl)amino derivatives .
Uniqueness
What sets Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11F4N3O3S |
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Molecular Weight |
365.31 g/mol |
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H11F4N3O3S/c1-6(21)19-12(10(22)23-2,13(15,16)17)20-11-18-8-4-3-7(14)5-9(8)24-11/h3-5H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
NWAFINYAYXIPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
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